MFCD18323395

Beschreibung

MFCD18323395 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are typically employed in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or intermediates in drug synthesis. For instance, structurally related compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1046861-20-4 (C₆H₅BBrClO₂) exhibit pharmacological relevance due to their halogenated or boron-containing frameworks, which enhance binding affinity and metabolic stability .

Eigenschaften

IUPAC Name |

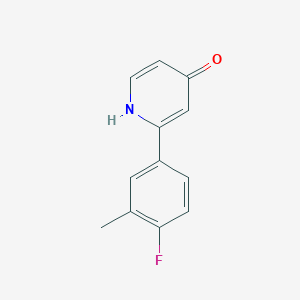

2-(4-fluoro-3-methylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-8-6-9(2-3-11(8)13)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUDPRLZPMCEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=O)C=CN2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692483 | |

| Record name | 2-(4-Fluoro-3-methylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-89-4 | |

| Record name | 2-(4-Fluoro-3-methylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323395” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

Intermediate Processing: The intermediate compound is then subjected to further reactions, often involving heat and pressure, to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of “MFCD18323395” is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD18323395” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an alcohol or ketone, while reduction could produce an alkane or alcohol.

Wissenschaftliche Forschungsanwendungen

“MFCD18323395” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition or activation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism by which “MFCD18323395” exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within a biological system. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand their implications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares MFCD18323395 with two structurally and functionally related compounds: CAS 918538-05-3 (a chlorinated pyrrolotriazine) and CAS 1761-61-1 (a brominated benzimidazole derivative).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Similarities :

- Both MFCD18323395 (hypothesized) and CAS 918538-05-3 feature chlorine substitutions and nitrogen-rich heterocyclic cores, which are critical for interacting with biological targets like kinases or proteases .

- CAS 1761-61-1, while brominated, shares a fused aromatic system (benzimidazole) that enhances π-π stacking in drug-receptor interactions .

Functional Differences: Solubility: CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) compared to CAS 918538-05-3 (0.24 mg/mL), likely due to its benzimidazole ring improving polar surface area (TPSA: 40.46 Ų vs. 48.98 Ų) .

Key Findings:

- Synthetic Efficiency : CAS 1761-61-1 achieves a 98% yield using green chemistry methods (e.g., A-FGO catalyst), outperforming the palladium-catalyzed synthesis of CAS 918538-05-3 (75–80% yield) .

- Safety Profiles : Chlorinated compounds (e.g., CAS 918538-05-3) carry higher hazards (H315-H319-H335: skin/eye irritation, respiratory sensitization) compared to brominated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.